8-((3-hydroxypropyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
Description
8-((3-Hydroxypropyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a purine-dione derivative characterized by a xanthine-like core structure with specific substituents:
- 3-Methyl group at the N3 position.
- 3-Phenylpropyl chain at the N7 position.
- 3-Hydroxypropylthio moiety at the C8 position.
This compound belongs to a class of molecules studied for their bioactivity, particularly as kinase inhibitors or antiparasitic agents.
Properties
IUPAC Name |
8-(3-hydroxypropylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-21-15-14(16(24)20-17(21)25)22(18(19-15)26-12-6-11-23)10-5-9-13-7-3-2-4-8-13/h2-4,7-8,23H,5-6,9-12H2,1H3,(H,20,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYMOGKOJOAKAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCCO)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((3-hydroxypropyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and other nitrogen-containing compounds.
Introduction of the Hydroxypropylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with 3-hydroxypropylthiol under basic conditions.
Methylation and Phenylpropylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-((3-hydroxypropyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxypropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the phenylpropyl group or other reducible functionalities.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, strong bases like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropylthio group can yield sulfoxides or sulfones, while reduction can lead to the formation of fully hydrogenated derivatives.
Scientific Research Applications
Biological Activities
The compound has been investigated for several biological activities, including:
-
Antitumor Activity
- Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
-
Antimicrobial Properties
- Research has demonstrated that 8-((3-hydroxypropyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. This property makes it a candidate for developing new antibiotics.
-
Enzyme Inhibition
- The compound has been studied for its ability to inhibit specific kinases, such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). This inhibition can play a crucial role in angiogenesis-related diseases, including cancer.
Antitumor Activity
A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against human breast cancer cells (MCF-7). The mechanism of action was linked to the induction of apoptosis through the mitochondrial pathway. The findings suggest that the compound could be further developed into a therapeutic agent for breast cancer treatment .
Antimicrobial Properties
In a research article focusing on antimicrobial agents, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability, indicating its potential as a broad-spectrum antimicrobial agent. The study emphasized the need for further exploration of its mechanism of action and optimization for clinical use .
Enzyme Inhibition Studies
A recent investigation into the compound's kinase inhibition properties revealed that it effectively inhibits VEGFR-2 activity. This inhibition was associated with reduced cell migration and invasion in vitro, suggesting its potential utility in anti-angiogenic therapies for cancer treatment .
Summary of Applications
| Application Area | Description |
|---|---|
| Antitumor | Induces apoptosis in cancer cells; potential for breast cancer therapy |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; potential for new antibiotics |
| Enzyme Inhibition | Inhibits VEGFR-2; may be useful in anti-angiogenic therapies |
Mechanism of Action
The mechanism of action of 8-((3-hydroxypropyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Purine-dione derivatives exhibit diverse biological activities depending on substituent variations. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Impact on Bioactivity :
- The C8 position is critical for target engagement. For example:
- Hydroxypropylthio (target compound) may enhance solubility compared to allylamino or trifluoropropyl groups.
- Imidazole-containing substituents (ZINC06444857) improve Eg5 ATPase inhibition via π-π interactions .
Physical Properties :
- Melting Points : Analogs like 1,3,7-trimethyl-8-(3-phenylpropyl) derivatives (e.g., 22a in ) exhibit m.p. 164–166°C, suggesting moderate crystallinity .
- Solubility : Hydroxypropylthio groups (target compound) likely improve aqueous solubility over chloro or trifluoropropyl derivatives .
Biological Relevance :
- The purine-dione scaffold is a privileged structure in drug discovery. Modifications at C8 and N7 enable tuning for specific targets:
Biological Activity
8-((3-hydroxypropyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. Its unique structure, characterized by various functional groups, suggests potential biological activities that merit detailed investigation. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's chemical formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural features include:
- A purine core.
- A hydroxypropylthio group.
- A methyl group.
- A phenylpropyl group.
These substitutions confer specific chemical properties and potential biological activities to the compound .
The biological activity of this compound is primarily linked to its interactions with specific enzymes and receptors. The mechanism involves:
- Enzyme Inhibition: The compound may inhibit enzymes involved in cellular signaling pathways or metabolic processes.
- Receptor Binding: Its structure allows it to bind to active or allosteric sites on target proteins, modulating their activity .
Biological Activities
Research on this compound has identified various potential biological activities:
Anticancer Properties
Preliminary studies indicate that this compound exhibits growth inhibition in cancer cell lines while showing minimal effects on non-tumorigenic cells. For instance:
- Case Study: In vitro tests demonstrated significant cytotoxicity against several cancer cell lines at concentrations as low as 10 µM .
Antiviral Effects
The compound has been investigated for its antiviral properties. It may interfere with viral replication by targeting specific viral enzymes or host cell receptors.
Anti-inflammatory Activity
Studies suggest that this compound could possess anti-inflammatory effects, potentially through the modulation of inflammatory pathways .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar purine derivatives is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 8-((3-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione | Lacks phenylpropyl group | Different receptor interactions |
| 3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione | Lacks hydroxypropylthio group | Altered enzyme inhibition profile |
| 8-(hydroxyethylamino)-3-methyl-7-(phenylpropyl)-1H-purine | Amino group instead of thio | Potentially different pharmacodynamics |
The unique combination of functional groups in this compound enhances its binding affinity and stability compared to similar compounds .
Research Findings
Numerous studies have explored the biological activity of this compound:
- Enzyme Interaction Studies: Research indicates that this compound interacts with specific kinases and phosphatases involved in cancer progression.
- Cell Viability Assays: Various assays have shown that the compound can effectively reduce cell viability in multiple cancer cell lines while sparing normal cells .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 8-((3-hydroxypropyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis involves multi-step organic reactions, including nucleophilic substitution and coupling strategies. For example, introducing the 3-hydroxypropylthio group requires precise control of thiol-nucleophile reactivity, often using polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃) to minimize side reactions . Optimizing temperature (40–60°C) and reaction time (12–24 hours) can improve yields. Purification via column chromatography with gradients of ethyl acetate/hexane is typical .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming substituent positions (e.g., ¹H NMR for methyl and phenylpropyl groups; ¹³C NMR for carbonyl and sulfur linkages). High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups like hydroxyl and thioether bonds . X-ray crystallography, though less common, resolves stereochemical ambiguities .
Q. How can researchers assess the compound’s solubility and stability under physiological conditions?
- Methodological Answer : Solubility is determined via shake-flask experiments in buffers (pH 1.2–7.4) and simulated biological fluids (e.g., PBS). Stability studies use HPLC to monitor degradation under accelerated conditions (40°C/75% RH) and light exposure . Computational tools like LogP predictions (e.g., MarvinSuite) guide solvent selection for formulation .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across different enzyme assays?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, cofactors) or enzyme isoforms. Cross-validate using orthogonal assays:
- Kinetic assays (e.g., Michaelis-Menten plots) to compare inhibition constants (Kᵢ).
- Isothermal Titration Calorimetry (ITC) to measure binding thermodynamics .
- Molecular docking (e.g., AutoDock Vina) to model interactions with active sites, identifying critical residues (e.g., Ser/Thr kinases) .
Q. How does the 3-hydroxypropylthio substituent influence receptor binding compared to other thioether analogs?
- Methodological Answer : The hydroxyl group enhances hydrogen-bonding potential with receptors like adenosine A₂A or phosphodiesterases. Compare binding affinities using:
- Surface Plasmon Resonance (SPR) to measure real-time interaction kinetics.
- Radioligand displacement assays (e.g., ³H-labeled antagonists) .
- SAR studies replacing the hydroxyl with methoxy or alkyl groups to quantify hydrophilicity effects .
Q. What computational methods predict metabolic pathways and potential toxicity of this compound?
- Methodological Answer :
- In silico metabolism : Use software like MetaSite to identify likely Phase I/II modification sites (e.g., oxidation of the thioether group).
- Toxicity prediction : Apply QSAR models (e.g., ProTox-II) to flag risks like hepatotoxicity or mutagenicity .
- CYP450 inhibition assays (e.g., fluorogenic substrates) to validate interactions with cytochrome enzymes .
Q. How can regioselectivity challenges during functionalization of the purine core be addressed?
- Methodological Answer : Regioselectivity is controlled by:
- Protecting groups (e.g., benzyl for N7) during substitution reactions.
- Catalytic systems : Pd-catalyzed cross-coupling for C8 modifications .
- pH modulation : Alkaline conditions favor thiolate formation, directing reactivity to specific positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
